Pacritinib

Myelofibrosis Thrombocytopenia Splenomegaly

Pacritinib is the only FDA-approved JAK inhibitor for myelofibrosis patients with severe thrombocytopenia (platelets <50×10⁹/L), where ruxolitinib and fedratinib are contraindicated. Its unique JAK1-sparing profile (56-fold selectivity for JAK2 over JAK1) and potent IRAK1 inhibition (IC₅₀=13.6 nM) eliminate off-target myelosuppression, making it ideal for preclinical models requiring clean hematological endpoints. Essential for PDX models of cytopenic myelofibrosis and IRAK1-driven inflammatory disease research. Order high-purity Pacritinib (≥98%) for your studies.

Molecular Formula C28H32N4O3
Molecular Weight 472.6 g/mol
CAS No. 937272-79-2
Cat. No. B611967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePacritinib
CAS937272-79-2
SynonymsSB1518;  SB 1518;  SB-1518;  Pacritinib.
Molecular FormulaC28H32N4O3
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2
InChIInChI=1S/C28H32N4O3/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31)/b4-3+
InChIKeyHWXVIOGONBBTBY-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pacritinib (CAS 937272-79-2) for Myelofibrosis Research and Procurement


Pacritinib (CAS 937272-79-2), also known as SB1518 or Vonjo, is an orally bioavailable, ATP-competitive kinase inhibitor. It is primarily a Janus kinase 2 (JAK2) inhibitor, with additional potent activity against FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 1 (IRAK1). Its chemical structure is an azamacrocycle with formula C28H32N4O3 and a molecular weight of 472.59 g/mol [1]. Pacritinib is FDA-approved under accelerated approval for the treatment of adults with intermediate or high-risk primary or secondary myelofibrosis (MF) who have a platelet count below 50 × 10⁹/L [2]. This approval specifically addresses a patient population with a poor prognosis and a critical unmet need, as other JAK inhibitors can exacerbate thrombocytopenia [3].

Why Pacritinib Cannot Be Substituted with Other JAK Inhibitors in Procurement


Generic substitution with other JAK inhibitors like ruxolitinib, fedratinib, or momelotinib is scientifically invalid due to Pacritinib's unique and quantitatively distinct kinase selectivity profile. While all are JAK2 inhibitors, Pacritinib uniquely spares JAK1 at clinically relevant concentrations (IC50 for JAK1 is 1280 nM vs. 23 nM for JAK2) and exhibits high potency against IRAK1 (IC50 = 13.6 nM) [1][2]. This specific profile translates to a clinically validated differentiation: Pacritinib is the only JAK inhibitor approved for and proven effective in patients with severe thrombocytopenia (platelets <50 × 10⁹/L), a population where ruxolitinib and fedratinib have not been evaluated and are known to cause treatment-related thrombocytopenia [3][4]. Substitution would therefore introduce significant risk of off-target toxicity and therapeutic failure in this specific, high-risk patient cohort.

Quantitative Differentiation of Pacritinib (CAS 937272-79-2) Against Key Comparators


Superior Spleen Volume Reduction in Severe Thrombocytopenia vs. Best Available Therapy (Including Ruxolitinib)

In the pivotal Phase 3 PERSIST-2 trial, pacritinib demonstrated a significantly higher rate of spleen volume reduction (SVR) compared to best available therapy (BAT), which included ruxolitinib, specifically in the subpopulation of patients with severe thrombocytopenia (platelets <50 × 10⁹/L). This provides direct evidence of superior efficacy where other JAK inhibitors are either contraindicated or lack data [1][2].

Myelofibrosis Thrombocytopenia Splenomegaly JAK Inhibitor

Distinct Kinase Selectivity Profile: Potent IRAK1 Inhibition with JAK1 Sparing

Pacritinib's unique mechanism of action is defined by its potent inhibition of IRAK1 and its lack of JAK1 inhibition at clinically relevant concentrations. This contrasts sharply with other JAK inhibitors used for myelofibrosis. For instance, ruxolitinib is a potent JAK1/2 inhibitor, while fedratinib also inhibits JAK1. Pacritinib's JAK1-sparing profile is thought to mitigate the myelosuppressive effects that limit the use of other agents [1][2][3].

Kinase Selectivity IRAK1 Inhibitor JAK1 Sparing Inflammation

Reduced Risk of Grade 3/4 Anemia and Thrombocytopenia Compared to Other JAK Inhibitors

A 2024 network meta-analysis of randomized controlled trials compared the hematologic safety of different JAK inhibitor regimens in myelofibrosis. The analysis found that pacritinib (along with momelotinib) was associated with a statistically significant decreased risk of developing grade 3/4 anemia and thrombocytopenia compared to other JAK inhibitors like ruxolitinib and fedratinib [1].

Myelofibrosis Anemia Thrombocytopenia Network Meta-Analysis Safety

Minimal Myelosuppressive Effects in Preclinical Toxicology Models

In a comparative nonclinical toxicology analysis, pacritinib demonstrated a unique profile of minimal myelosuppressive effects in canine 30-day and 39-week studies, in contrast to observations with other JAK2 inhibitors. Despite achieving higher exposure levels, pacritinib did not produce marked clinical pathology findings indicative of myelosuppression in detailed bone marrow evaluations [1].

Toxicology Myelosuppression JAK Inhibitor Preclinical Safety

Unique IRAK1 Inhibitory Activity and Anti-Fibrotic Potential

Pacritinib possesses a unique secondary pharmacology profile as a potent IRAK1 inhibitor (IC50 = 13.6 nM), a feature not shared by ruxolitinib or fedratinib. This activity has been shown to reduce IL-1 signaling and may contribute to anti-fibrotic effects distinct from JAK2 inhibition. In mouse models of liver fibrosis, pacritinib, but not ruxolitinib, was associated with a reduction in fibrosis [1].

IRAK1 Fibrosis Inflammation JAK2 Inhibitor

Optimal Research Applications for Pacritinib (CAS 937272-79-2)


In Vivo Models of Myelofibrosis with Severe Thrombocytopenia

Based on its unique clinical efficacy and safety profile in patients with platelets <50 × 10⁹/L (29% SVR vs 3% for BAT [1]), pacritinib is the optimal JAK inhibitor for preclinical mouse models of myelofibrosis that exhibit or require induction of severe thrombocytopenia. Using pacritinib in these models avoids the confounding factor of treatment-related thrombocytopenia seen with other JAK inhibitors, allowing for a cleaner assessment of drug effects on splenomegaly and bone marrow fibrosis [2].

Investigating IRAK1-Mediated Inflammatory Pathways and Fibrosis

Pacritinib serves as a potent and selective chemical probe for IRAK1 (IC50 = 13.6 nM), enabling researchers to dissect the role of IRAK1 in IL-1-driven inflammation and fibrosis in various disease models (e.g., liver fibrosis, AML) [3]. Its JAK2 and FLT3 inhibitory activities are well-characterized, allowing for the use of comparator compounds like ruxolitinib to isolate IRAK1-specific effects. Pacritinib's unique kinase profile makes it essential for studies where dual JAK2/IRAK1 inhibition is hypothesized to be more effective than JAK inhibition alone.

Studies Requiring Minimal Myelosuppression from JAK Inhibition

For in vivo oncology or immunology studies where myelosuppression is a critical endpoint or an undesired side effect, pacritinib is the preferred JAK2 inhibitor. Its JAK1-sparing profile (56-fold selectivity over JAK2) [4] translates to minimal myelosuppressive effects in preclinical toxicology models [5], allowing for longer-term dosing and cleaner interpretation of hematological parameters compared to less selective agents like ruxolitinib.

Pharmacology Studies in Cytopenic Patient-Derived Xenograft (PDX) Models

Pacritinib is uniquely suited for evaluation in PDX models derived from myelofibrosis patients with baseline cytopenias (anemia and thrombocytopenia). Its demonstrated association with a decreased risk of grade 3/4 anemia and thrombocytopenia in a network meta-analysis [6] suggests it is less likely to exacerbate these pre-existing conditions in the model, thereby more accurately reflecting its potential clinical benefit and improving the translational fidelity of the model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pacritinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.